4-Amino-3-butoxybenzoic acid
Overview
Description
4-Amino-3-butoxybenzoic acid: is an organic compound with the molecular formula C11H15NO3 . It is a derivative of benzoic acid, where the amino group is positioned at the fourth carbon and the butoxy group at the third carbon of the benzene ring. This compound is known for its potential pharmacological activities, particularly in the field of anesthetics and antitussives .
Mechanism of Action
Target of Action
The primary target of 4-Amino-3-butoxybenzoic acid is the Sodium channel protein type 10 subunit alpha . This protein plays a crucial role in the propagation of signals along nerves, which is essential for the functioning of the nervous system .
Mode of Action
This compound interacts with its target by binding to the sodium channel and reversibly stabilizing the neuronal membrane . This stabilization decreases the membrane’s permeability to sodium ions, inhibiting the depolarization of the neuronal membrane. As a result, the initiation and conduction of nerve impulses are blocked .
Biochemical Pathways
It is known that the compound’s action on the sodium channels influences the dopaminergic synapse pathway . The downstream effects of this interaction can include changes in neurotransmitter release and neuronal excitability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of nerve impulse propagation . By blocking sodium channels, the compound prevents the transmission of signals along nerves. This can result in local anesthesia, reducing sensation in the area where the compound is applied .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-butoxybenzoic acid typically involves the following steps:
Nitration: The starting material, 3-butoxybenzoic acid, undergoes nitration to introduce a nitro group at the fourth position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.
Purification: The resulting this compound is purified through recrystallization.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Amino-3-butoxybenzoic acid can undergo oxidation reactions, where the amino group can be converted to a nitro group.
Reduction: The compound can be reduced to form various derivatives, such as 4-amino-3-butoxybenzyl alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives like 4-amino-3-butoxybenzamide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.
Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.
Major Products:
Oxidation: 4-Nitro-3-butoxybenzoic acid.
Reduction: 4-Amino-3-butoxybenzyl alcohol.
Substitution: 4-Amino-3-butoxybenzamide.
Scientific Research Applications
Chemistry: 4-Amino-3-butoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: this compound and its derivatives are explored for their potential pharmacological activities, including anesthetic and antitussive properties. They are also studied for their potential use in drug delivery systems.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also used in the formulation of various consumer products .
Comparison with Similar Compounds
4-Amino-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of a butoxy group.
4-Amino-3-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a butoxy group.
4-Amino-3-propoxybenzoic acid: Similar structure but with a propoxy group instead of a butoxy group.
Uniqueness: 4-Amino-3-butoxybenzoic acid is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties. This group enhances the compound’s lipophilicity, making it more suitable for applications that require interaction with lipid membranes. Additionally, the butoxy group can influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-amino-3-butoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-3-6-15-10-7-8(11(13)14)4-5-9(10)12/h4-5,7H,2-3,6,12H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPQKILUHVHNEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433398 | |
Record name | 3-BUTOXY-4-AMINOBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23442-22-0 | |
Record name | 3-BUTOXY-4-AMINOBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main research focus of the paper "Synthesis of some 4-Amino-3-butoxybenzoic acid esters with supposed antitussive activity"?
A1: The paper focuses on synthesizing a series of esters derived from this compound. These synthesized compounds are proposed to have potential antitussive (cough-suppressing) activity. The research primarily explores the chemical synthesis pathways of these esters, aiming to provide a basis for further investigation into their biological activities. []
Q2: Does the research paper provide any data on the actual antitussive activity of the synthesized this compound esters?
A2: No, the paper primarily focuses on the synthesis and characterization of these compounds. While it suggests their potential antitussive activity, it does not provide any experimental data or results from biological assays to support this claim. Further research, including in vitro and in vivo studies, would be needed to confirm and characterize their actual antitussive effects. []
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